Methyl (S)-2-(methanesulfonyloxy)propanoate
Overview
Description
Methyl (S)-2-(methanesulfonyloxy)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonyloxy group attached to the second carbon of a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (S)-2-(methanesulfonyloxy)propanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-hydroxypropanoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-(methanesulfonyloxy)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Reduction: Reducing agents like lithium aluminum hydride, typically in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of new esters or amides.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl (S)-2-(methanesulfonyloxy)propanoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Biological Studies: Employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (S)-2-(methanesulfonyloxy)propanoate involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. The methanesulfonyloxy group is particularly reactive and can participate in nucleophilic substitution reactions, leading to the modification of proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(methanesulfonyloxy)acetate
- Ethyl (S)-2-(methanesulfonyloxy)propanoate
- Methyl (S)-2-(tosyloxy)propanoate
Uniqueness
Methyl (S)-2-(methanesulfonyloxy)propanoate is unique due to its specific stereochemistry and the presence of the methanesulfonyloxy group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications. Compared to similar compounds, it may offer advantages in terms of reaction rates and product yields in certain contexts.
Properties
IUPAC Name |
methyl (2S)-2-methylsulfonyloxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5S/c1-4(5(6)9-2)10-11(3,7)8/h4H,1-3H3/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUQMYXHUMKCJY-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)OS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447617 | |
Record name | Methyl (S)-2-(methanesulfonyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63696-98-0 | |
Record name | Methyl (S)-2-(methanesulfonyloxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-methanesulfonyloxy-propionic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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